molecular formula C13H22O2 B1197399 Cyclopentanone, 3-(2-oxopropyl)-2-pentyl- CAS No. 40942-73-2

Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-

Cat. No. B1197399
CAS RN: 40942-73-2
M. Wt: 210.31 g/mol
InChI Key: PMVDYAQAPLAXSY-UHFFFAOYSA-N
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Description

Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, also known as 2-(2-OXOPROPYL)CYCLOPENTANONE, is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.184 .


Synthesis Analysis

The synthesis of Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, could involve several steps including alpha chlorination, elimination, and Michael addition . The first step could be alpha chlorination, where Cl2 and CH3COOH are added to get 2-chlorocyclopentan-1-one via acid-catalyzed halogenation of the alpha carbon . The second step could be elimination, where NaOH is added to neutralize the resulting HCl and to form cyclopent-2-en-1-one . The final step could be Michael’s addition, where a base is used on acetone making it an acetone enolate and that would work as the Michael’s donor .


Molecular Structure Analysis

The molecular structure of Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, is represented by the formula C8H12O2 . The exact mass is 210.161987 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, include alpha chlorination, elimination, and Michael addition . The Michael addition, in particular, involves the use of a base on acetone to create an acetone enolate, which acts as the Michael’s donor .

properties

IUPAC Name

3-(2-oxopropyl)-2-pentylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-12-11(9-10(2)14)7-8-13(12)15/h11-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVDYAQAPLAXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866027
Record name Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-

CAS RN

40942-73-2
Record name 3-(2-Oxopropyl)-2-pentylcyclopentanone
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Record name Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-
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Record name Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-
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Record name Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-
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Record name 3-(2-oxopropyl)-2-pentylcyclopentan-1-one
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Synthesis routes and methods I

Procedure details

513 g of 2-n-pentyl-3-(1-carbethoxy-2-oxopropyl)-1-cyclopentanone were mixed in an autoclave with an equal weight of water. The autoclave was then purged of the air which it contained, closed and heated up to a temperature of 140°-150° C for 2 hours. After cooling, extraction, washing and distillation, there was obtained 332 g of 2-n-pentyl-3-(2-oxopropyl)-1-cyclopentanone (yield = 90.6%) having nD20 = 1.432 and d420 = 0.961.
Name
2-n-pentyl-3-(1-carbethoxy-2-oxopropyl)-1-cyclopentanone
Quantity
513 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

567 g of 2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone were hydrolysed using an equal weight of water according to the method described in Example 1 (b). There were obtained 391 g of 2-n-pentyl-3-(2-oxopropyl)-1-cyclopentanone (overall yield = 80% based on the amount of 2-n-pentyl-cyclopent-2-en-1-one consumed) having the physical constants shown in Example 1 (b).
Name
2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone
Quantity
567 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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